
1-Oxo-2,4,5-triphenyl-2H-1lambda~5~,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-2,4,5-triphenyl-2H-1lambda~5~,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of three phenyl groups attached to the triazole ring, making it a highly substituted derivative. The compound’s unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 1-Oxo-2,4,5-triphenyl-2H-1lambda~5~,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the triazole ring. The reaction conditions often include the use of catalysts such as copper(I) or nickel(II) salts to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Oxo-2,4,5-triphenyl-2H-1lambda~5~,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into different reduced forms, depending on the reducing agent used.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Oxo-2,4,5-triphenyl-2H-1lambda~5~,2,3-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Oxo-2,4,5-triphenyl-2H-1lambda~5~,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-Oxo-2,4,5-triphenyl-2H-1lambda~5~,2,3-triazole can be compared with other triazole derivatives, such as:
1,2,3-Triazole: A simpler triazole with fewer substituents, often used in click chemistry.
1,2,4-Triazole: Another isomer with different substitution patterns and biological activities.
1,4,5-Trisubstituted Triazoles: These compounds have three substituents at different positions on the triazole ring and exhibit unique chemical properties.
The uniqueness of this compound lies in its highly substituted structure, which imparts distinct chemical and biological properties compared to its simpler counterparts.
Properties
CAS No. |
15256-68-5 |
|---|---|
Molecular Formula |
C20H15N3O |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-oxido-2,4,5-triphenyltriazol-1-ium |
InChI |
InChI=1S/C20H15N3O/c24-23-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-22(23)18-14-8-3-9-15-18/h1-15H |
InChI Key |
BARMMMIGTKOSIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN([N+](=C2C3=CC=CC=C3)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


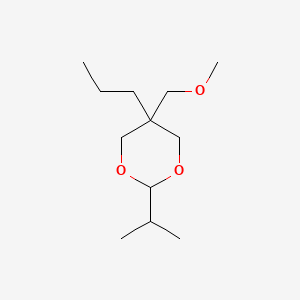
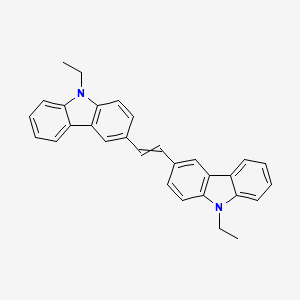

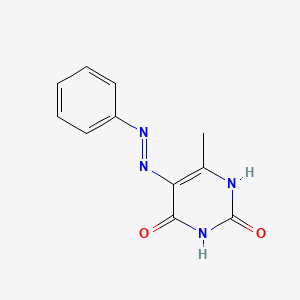
![Spiro[1,3-dithiolane-2,9'-fluorene]](/img/structure/B14712318.png)
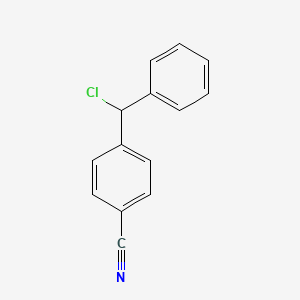

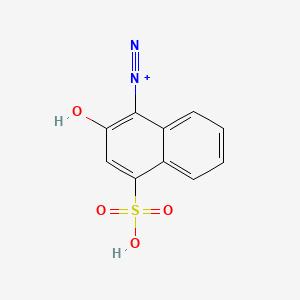
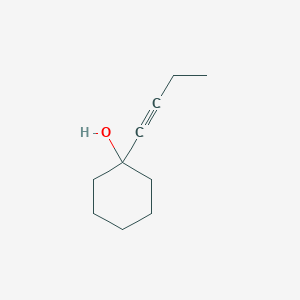
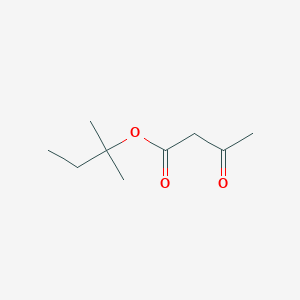


![N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline](/img/structure/B14712372.png)
![1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene](/img/structure/B14712375.png)
